6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-methylpyrazole with 1,2-diketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazolopyrazine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyrazine derivatives.
Scientific Research Applications
6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one: A similar compound with a trifluoromethyl group, known for its enhanced stability and biological activity.
3-Iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride: Another derivative with an iodine substituent, used in various chemical reactions.
Uniqueness
6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with improved properties.
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C7H9N3O/c1-5-4-10-6(2-3-8-10)7(11)9-5/h2-3,5H,4H2,1H3,(H,9,11) |
InChI Key |
KXQPABOXPDUEJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=CC=N2)C(=O)N1 |
Origin of Product |
United States |
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